molecular formula C12H16BrNO2 B581966 N-BOC-4-bromo-3-methylaniline CAS No. 654056-82-3

N-BOC-4-bromo-3-methylaniline

Cat. No.: B581966
CAS No.: 654056-82-3
M. Wt: 286.169
InChI Key: GIPPMBXUPCAXHC-UHFFFAOYSA-N
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Description

N-BOC-4-bromo-3-methylaniline (CAS 654056-82-3) is a protected aromatic amine building block of high importance in organic synthesis and medicinal chemistry. Its molecular formula is C12H16BrNO2, with a molecular weight of approximately 286.17 g/mol . The compound features both a bromo substituent and a BOC-protected methylamino group on the benzene ring, making it a versatile intermediate for further functionalization, including cross-coupling reactions . This reagent is particularly valuable in the synthesis of more complex, nitrogen-containing heterocyclic compounds . Research indicates its application in the development of novel pharmaceutical agents, specifically as a key fragment in the preparation of bromodomain inhibitors . These inhibitors are a significant area of study for the potential treatment of various diseases, including cancers and inflammatory conditions . The compound requires specific storage conditions, typically at 2-8°C, to ensure its stability over time . This product is intended for research and development applications exclusively. It is strictly for laboratory use and is not classified as a drug, medicinal product, or for food consumption. Safety and Usage Notice: This product is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption of any kind. All information provided is for research reference and is not to be considered a product specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPPMBXUPCAXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733097
Record name tert-Butyl (4-bromo-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654056-82-3
Record name tert-Butyl (4-bromo-3-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Boc 4 Bromo 3 Methylaniline

Regioselective Bromination of 3-Methylaniline

The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring govern the position of electrophilic substitution. The amino group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. Both groups direct an incoming electrophile to the positions ortho and para relative to themselves. In 3-methylaniline, the 4-position is para to the strongly directing amino group and ortho to the methyl group, making it the most electronically favored and sterically accessible site for bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings, including anilines. wikipedia.orgchemsrc.com It is considered a milder source of electrophilic bromine compared to elemental bromine (Br₂), often leading to higher selectivity and fewer side products. The reaction is typically performed in an inert solvent. Studies have shown that using NBS catalyzed by silica (B1680970) gel in carbon tetrachloride is an effective and selective method for the monobromination of aromatic amines, predominantly at the para-position. rsc.org

The regioselectivity can be further influenced by catalysts. For example, iron(III)-catalyzed bromination of N-methylaniline with NBS favors ortho-bromination, but demonstrates how reaction conditions can be tuned to target specific isomers. vulcanchem.com For 3-methylaniline, the inherent directing effects of the substituents strongly favor the 4-position, and NBS is an effective reagent for achieving this transformation. wikipedia.org

Table 2: Examples of NBS Bromination of Aniline (B41778) Derivatives

Substrate Brominating Agent Catalyst/Solvent Key Finding Reference
Toluidines NBS Not specified NBS provides electrophilic aromatic substitution on electron-rich rings. wikipedia.org
o-Toluidine NBS Benzene (B151609) Reaction completed after 6 hours. fluorochem.co.uk
Aromatic Amines NBS Silica gel / CCl₄ Mild, effective, and selective for para-monobromination. rsc.org
N-Methylaniline NBS Fe(OTs)₃ / Benzene Catalyst promotes ortho-selectivity, demonstrating tunable regiochemistry. vulcanchem.com

While NBS is common, other brominating systems can be employed. One traditional method involves the use of elemental bromine in a solvent like acetic acid. mdpi.com However, this can sometimes lead to polybromination due to the high reactivity of the aniline ring. rsc.org

More advanced methods have been developed to improve selectivity and safety. An oxidative bromination has been reported using potassium bromide (KBr) as the bromine source with hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by a bipyridyl iron(III) complex in acetonitrile (B52724). This system yielded 4-bromo-3-methylaniline (B1294692) in 66% yield after 2 hours at 50 °C. Other catalytic systems, such as lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), have also been shown to effectively catalyze the regioselective monobromination of anilines with bromine at room temperature.

Synthesis from Related Aromatic Compounds

An alternative strategy to direct bromination is to start with an aromatic compound where the desired substitution pattern is already established, and then convert a functional group into the required amine.

A prominent pathway involves the reduction of a nitro group. The synthesis of 4-bromo-3-methylaniline can be efficiently achieved by starting with 2-bromo-5-nitrotoluene (B182602). In this molecule, the bromo and methyl groups are in the correct positions relative to each other. The synthetic task is then simplified to the reduction of the nitro group to an amino group, a common and high-yielding transformation. This approach avoids the regioselectivity issues associated with the direct bromination of 3-methylaniline.

The reduction is typically carried out using reducing agents such as tin(II) chloride, iron powder in acidic media, or indium in the presence of hydrochloric acid. For example, reacting 2-bromo-5-nitrotoluene with indium powder in aqueous HCl and tetrahydrofuran (B95107) provides the desired 4-bromo-3-methylaniline.

The reduction of 2-bromo-5-nitrotoluene offers high yield and excellent selectivity, as the reaction pathway is unambiguous. A documented procedure using indium (In) and aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF) at 20 °C for 1 hour reports a yield of 84%. Another common industrial method for nitro group reduction uses iron powder and a catalytic amount of acid, which is both cost-effective and efficient. A similar reduction of a substituted nitrotoluene using iron powder and HCl in hot ethanol (B145695) proceeded smoothly to give the corresponding aniline. Optimization of these processes generally involves adjusting the temperature, reaction time, and choice of reducing agent and solvent to maximize yield and purity while minimizing cost and waste.

Synthesis from Related Aromatic Compounds

BOC Protection of 4-Bromo-3-methylaniline

The most common and direct method for synthesizing N-BOC-4-bromo-3-methylaniline is the reaction of 4-bromo-3-methylaniline with a Boc-group donor in the presence of a base. This reaction forms a stable carbamate (B1207046), effectively masking the nucleophilicity of the aniline's amino group.

Standard protocols for the N-tert-butyloxycarbonylation of amines are well-established and adaptable to substituted anilines like 4-bromo-3-methylaniline. The fundamental mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc-donating reagent, facilitated by a base.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for introducing the Boc protecting group. It is favored due to its high reactivity with amines, commercial availability, and the benign nature of its byproducts (tert-butanol and carbon dioxide). The reaction involves treating the amine substrate with Boc₂O, typically under basic conditions, to yield the N-Boc protected product.

The choice of solvent and base is critical for an efficient Boc protection reaction. The selection depends on the substrate's solubility and reactivity. A variety of solvent systems and bases have been successfully employed for the N-Boc protection of aromatic amines.

Commonly used bases include organic amines like triethylamine (B128534) (TEA) and 4-(dimethylaminopyridine) (DMAP), or inorganic bases such as sodium bicarbonate. DMAP is often used as a catalyst, particularly for less reactive or sterically hindered amines. Solvents range from polar aprotic options like tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (B109758) (DCM) to protic solvents like methanol (B129727) (MeOH) and even water.

Table 1: Common Solvent Systems and Bases for Boc Protection of Anilines
Solvent SystemBase/CatalystTypical SubstratesReference
Methanol (MeOH)Triethylamine (TEA)Substituted quinoline (B57606) amines
Acetonitrile (MeCN)4-(Dimethylamino)pyridine (DMAP)Secondary aromatic and aliphatic amines
Water/Tetrahydrofuran (H₂O/THF)None (for catalyst-free methods) or Sodium BicarbonateAromatic and aliphatic amines
Dichloromethane (DCM)Triethylamine (TEA)General amines
Solvent-freeIodine (catalyst)Aryl and aliphatic amines

Reaction conditions are typically mild to ensure high selectivity and yield. A general procedure involves dissolving the aniline in a suitable solvent, adding a base, and then introducing di-tert-butyl dicarbonate. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.

Optimization of the yield for the synthesis of this compound can be achieved by carefully selecting the reaction parameters. Factors influencing the reaction's efficiency include the basicity of the amine, steric hindrance, and solvent effects. For substituted bromoanilines, high yields (97-98%) have been reported under optimized conditions. Using a slight excess of Boc₂O (e.g., 1.2 to 1.5 equivalents) is common to ensure complete conversion of the starting aniline.

Table 2: Illustrative Conditions for N-Boc Protection and Reported Yields for Substituted Anilines
Amine SubstrateReagentsConditionsYieldReference
3-Chloroaniline(Boc)₂O, Ionic Liquid Catalyst60 minutes97%
4-Bromoaniline (B143363)(Boc)₂O, Ionic Liquid Catalyst60 minutes98%
Generic Anilines(Boc)₂O (1.2 eq.), La(NO₃)₃·6H₂O (5 mol %)Not specifiedNot specified
Generic Amines(Boc)₂O (1.5 eq.), NaHCO₃0 °C to room temp., 4-6 hGood to excellent

A significant advantage of the Boc protection strategy is its high chemoselectivity. In a molecule with multiple functional groups, such as 4-bromo-3-methylaniline, the Boc₂O reagent selectively reacts with the more nucleophilic amino group over the aryl bromide. The Boc group is stable towards nucleophiles and bases, meaning the bromo substituent remains unaffected during the protection step and is available for subsequent cross-coupling reactions. Furthermore, N-tert-butyloxycarbonylation can be performed with excellent chemoselectivity in the presence of other sensitive groups like hydroxyls and esters. This selectivity is crucial for multi-step syntheses where the bromine atom is intended as a reactive handle for transformations like Suzuki or Buchwald-Hartwig couplings.

Transitioning the synthesis of this compound to a larger, industrial scale requires consideration of factors beyond simple yield, including cost, safety, environmental impact, and process robustness.

Key considerations include:

Reagent Cost and Availability: While Boc₂O is effective, its cost can be a factor on a multikilogram scale.

Solvent Choice: The selection of solvents should prioritize low toxicity, low environmental impact, ease of recovery, and safety. Green chemistry principles suggest exploring alternatives to chlorinated solvents like DCM. Catalyst-free procedures in water are highly attractive for large-scale, environmentally benign processes.

Process Safety: The reaction can be exothermic, especially during the initial addition of Boc₂O. Proper thermal management, including controlled addition rates and efficient cooling, is essential to prevent runaway reactions.

Work-up and Purification: The ideal process would involve a simple work-up procedure that avoids laborious techniques like column chromatography. Crystallization is often a preferred method for purification on a large scale as it is generally more cost-effective and scalable.

Catalyst Systems: For catalyzed reactions, using a recyclable catalyst can significantly improve the process economics and reduce waste.

Advanced Synthetic Transformations and Applications

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of N-BOC-4-bromo-3-methylaniline is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures. atomfair.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent substrate for this reaction. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The BOC protecting group on the aniline (B41778) nitrogen is crucial as it prevents catalyst poisoning and allows for selective reactions at the bromine-substituted position.

A significant application of the Suzuki-Miyaura reaction with this compound and its derivatives is the synthesis of biaryl compounds. libretexts.orgnih.gov These structures are prevalent in many biologically active molecules and functional materials. For instance, the coupling of a derivative of 4-bromo-3-methylaniline (B1294692) with 4-carboxyphenylboronic acid yields 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in the manufacture of certain pharmaceuticals. acs.org This transformation highlights the reaction's ability to construct complex biphenyl (B1667301) systems.

In a specific example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, derived from 4-bromo-2-methylaniline, with various arylboronic acids leads to the formation of both monosubstituted and bis-substituted biaryl products. nih.govmdpi.comnih.gov

The success of the Suzuki-Miyaura reaction heavily relies on the choice of the palladium catalyst and associated ligands. libretexts.org Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C). acs.orgmdpi.com Pd(PPh₃)₄ is a versatile catalyst used in a variety of Suzuki coupling reactions. acs.org For instance, the coupling of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) with 4-carboxyphenylboronic acid can be effectively carried out using Pd(PPh₃)₄. acs.org

Palladium on carbon (Pd/C) offers advantages as a heterogeneous catalyst, including ease of recovery and reuse, which is particularly beneficial for large-scale industrial processes. acs.orgresearchgate.net In the synthesis of a biphenyl carboxylic acid derivative, switching from Pd(PPh₃)₄ to Pd/C resulted in an improved yield and significantly lower levels of residual palladium in the final product. acs.org

Ligand design is also critical for optimizing the catalytic activity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos and XPhos, are often used to enhance the efficiency of the catalyst, especially for challenging substrates. researchgate.net The choice of ligand can influence reaction rates, yields, and the ability to couple sterically hindered substrates.

The conditions for Suzuki-Miyaura reactions involving this compound derivatives are typically mild and can be adapted for various substrates. nih.gov Key parameters that are optimized include the base, solvent system, and temperature.

Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). acs.orgmdpi.comnumberanalytics.com The solvent system often consists of a mixture of an organic solvent like 1,2-dimethoxyethane (B42094) (DME), toluene (B28343), or ethanol (B145695), and water to facilitate the dissolution of the base and the boronic acid. acs.orgresearchgate.netnumberanalytics.com

For example, the coupling of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one with 4-carboxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a DME/water mixture gave the desired biphenyl carboxylic acid in 64% yield. acs.org A modified process using Pd/C in a methanol (B129727)/water mixture improved the yield. acs.org In another instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ at 90 °C yielded monosubstituted and bis-substituted products in moderate yields (31–46%). nih.govmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Reaction Conditions and Yields

Aryl Halide SubstrateBoronic AcidCatalyst SystemBaseSolventTemperatureYieldReference
1-(4-bromo-3-methylphenyl)pyrrolidin-2-one4-carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OReflux64% acs.org
1-(4-bromo-3-methylphenyl)pyrrolidin-2-one4-carboxyphenylboronic acidPd/CK₂CO₃MeOH/H₂ONot specifiedImproved acs.org
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsPd(PPh₃)₄K₃PO₄Not specified90 °C31-46% nih.govmdpi.comnih.gov
Challenges and Strategies for Preventing Byproduct Formation (e.g., Biaryl formation during borylation)

A notable challenge in palladium-catalyzed reactions of bromoarenes is the formation of undesired byproducts. nih.gov In the context of preparing boronic acid esters from aryl halides (a process known as borylation), a common side reaction is the formation of biaryl compounds. nih.gov This occurs when the newly formed arylboronate product undergoes a subsequent Suzuki coupling with the starting aryl halide. nih.gov

This issue was observed during the attempted borylation of a BOC-protected aminobromoquinoline. nih.gov The intended reaction was to form the boronic acid ester, but the major product obtained was the biaryl dimer. nih.gov This side reaction can be promoted by the base used in the borylation. While strong bases like K₃PO₄ and K₂CO₃ are known to facilitate this, even weaker bases such as potassium acetate (B1210297) (KOAc) can lead to significant biaryl formation with certain substrates. nih.gov

Strategies to mitigate this include careful selection of the base and reaction conditions. In some cases, using an alternative starting material, such as an aryl triflate instead of an aryl halide, can be a viable strategy to avoid dimerization during borylation. nih.gov

Other Palladium-Catalyzed C-X Cross-Coupling Reactions (X=C, N, O, S)

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound and its derivatives can participate in other palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing diverse functional groups. atomfair.comacs.org

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. acs.orgbeilstein-journals.org This has been demonstrated in the coupling of N-substituted 4-bromo-7-azaindoles with various amides, amines, and amino acid esters. beilstein-journals.orgnih.gov The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and ligands like Xantphos, is crucial for the success of these transformations. beilstein-journals.org Similarly, C-O bonds can be formed by coupling with phenols, often requiring a specific combination of catalyst, ligand, and base to achieve good yields. beilstein-journals.orgnih.gov While less common, C-S bond formation via palladium catalysis is also a known transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. While direct examples involving this compound are not prevalent in readily available literature, its structural analogues are widely used in such transformations. vulcanchem.comgoogle.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. acs.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines which facilitate the catalytic cycle.

The general applicability of this reaction to aryl bromides makes this compound a suitable substrate for synthesizing more complex, substituted aniline derivatives. acs.org For instance, related bromo-anilines and their derivatives have been successfully coupled with various amines, highlighting the feasibility of this transformation. google.com The reaction conditions can be tailored, but often require an inert atmosphere and anhydrous solvents to ensure high yields.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterConditionSource(s)
Catalyst Pd(OAc)₂, Pd₂(dba)₃ acs.org
Ligand Bulky, electron-rich phosphines (e.g., S-Phos, Xantphos) acs.org
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDS acs.org
Solvent Toluene, Dioxane, THF google.comacs.org
Temperature Room Temperature to Reflux acs.org
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. uni-muenchen.de This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgmdpi.com this compound is a suitable substrate for this transformation, allowing for the introduction of alkynyl moieties at the 4-position of the aniline ring. vulcanchem.comvulcanchem.comvulcanchem.com

The reaction can be performed under mild, often room temperature, conditions. uni-muenchen.deacs.org More recent protocols have also been developed that are copper-free, which can be advantageous in syntheses where copper contamination is a concern. libretexts.orgacs.org These copper-free methods often rely on highly active, bulky phosphine ligands to facilitate the catalytic cycle. libretexts.orgacs.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituent on the target molecule highly suitable for selective coupling. uni-muenchen.de

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

ParameterConditionSource(s)
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl libretexts.orgacs.org
Co-catalyst CuI (for traditional method) uni-muenchen.demdpi.com
Base Et₃N, i-Pr₂NH, TMP, Cs₂CO₃ libretexts.orgacs.org
Solvent THF, DMF, DMSO, Toluene acs.org
Temperature Room Temperature to 100 °C mdpi.comacs.org
Negishi Coupling

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds to form new carbon-carbon bonds. researchgate.net This reaction is known for its high functional group tolerance and broad scope. The bromine atom in this compound makes it an effective electrophilic partner for Negishi coupling with various organozinc reagents (alkyl, vinyl, aryl, etc.). vulcanchem.comresearchgate.net

The reaction involves an oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. researchgate.net Palladium catalysts are generally preferred for their higher yields and functional group tolerance. researchgate.net The preparation of the organozinc reagent is a key step and can be generated in situ from the corresponding organohalide.

Table 3: General Conditions for Negishi Coupling of Aryl Halides

ParameterConditionSource(s)
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂ researchgate.net
Organometallic Reagent R-Zn-X (where R = alkyl, aryl, vinyl) researchgate.net
Solvent THF, DMF, Dioxane researchgate.net
Temperature Room Temperature to 80 °C researchgate.net
Stille Coupling

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. vulcanchem.comnih.gov This method is particularly useful for creating C-C bonds and is tolerant of a wide array of functional groups. This compound can serve as the halide component in this reaction. The reactivity order for the halide is typically I > OTf > Br >> Cl, making the bromo-substituent a viable reactive site. nih.gov

A variety of organostannanes (vinyl, aryl, alkynyl, etc.) can be used as coupling partners. The reaction is often carried out using a Pd(0) catalyst, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or DMF. vulcanchem.comnih.gov Additives such as copper(I) salts or lithium chloride can sometimes accelerate the reaction, particularly for less reactive substrates. nih.gov

Table 4: Common Conditions for Stille Coupling of Aryl Bromides

ParameterConditionSource(s)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ nih.gov
Organometallic Reagent R-Sn(Alkyl)₃ (e.g., R-SnBu₃) vulcanchem.comnih.gov
Solvent Toluene, DMF, Dioxane, THF nih.gov
Additives (optional) CuI, LiCl nih.gov
Temperature 50 °C to Reflux nih.gov

Reactions Involving the Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, controlled acidic conditions. organic-chemistry.org

N-Boc Deprotection Strategies

The removal of the N-Boc group from this compound regenerates the free amine, 4-bromo-3-methylaniline, which can then participate in further synthetic transformations.

The most common method for cleaving the N-Boc group is through acidolysis. organic-chemistry.orgresearchgate.net Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed for this purpose. researchgate.netrsc.org The reaction is typically performed in an organic solvent, such as dichloromethane (B109758) (DCM) for TFA or dioxane/ethyl acetate for HCl. rsc.org

The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. organic-chemistry.org The released tert-butyl cation can potentially alkylate nucleophilic functional groups present in the molecule, so scavengers are sometimes added. organic-chemistry.org The deprotection is often rapid and proceeds at or below room temperature, yielding the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Table 5: Conditions for Acidic N-Boc Deprotection

ReagentSolventTemperatureNotesSource(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.High concentrations (e.g., 20-50% TFA in DCM) are common. rsc.org
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, Methanol0 °C to Room Temp.Typically used as a 4M solution in dioxane. rsc.org
Phosphoric Acid (H₃PO₄)AqueousRoom Temp.An environmentally benign alternative. organic-chemistry.org
Basic Deprotection (e.g., Cs₂CO₃/imidazole, NaOH)

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical step in the synthesis of various more complex molecules. While acidic conditions are common for Boc deprotection, basic conditions offer an alternative, particularly when acid-labile functional groups are present elsewhere in the molecule.

In the context of Suzuki-Miyaura cross-coupling reactions, the basic conditions employed can lead to the cleavage of the N-Boc group. For instance, the use of cesium carbonate (Cs₂CO₃) as a base in such coupling reactions has been observed to result in the deprotection of N-Boc protected indazoles. researchgate.net This suggests that similar basic conditions could be employed for the deprotection of this compound, although specific studies on this compound with Cs₂CO₃/imidazole were not found in the provided search results.

The use of sodium hydroxide (B78521) (NaOH) represents another basic deprotection strategy. While detailed protocols specifically for this compound are not prevalent, the general principle of using a strong base to hydrolyze the carbamate bond is a known, albeit less common, method for Boc group removal. The stability of the N-Boc group is generally high under basic conditions, but with sufficient activation of the amine, cleavage can occur. researchgate.net

Thermal Deprotection in Continuous Flow Systems

Thermal deprotection of N-Boc protected amines in continuous flow systems has emerged as a powerful technique, offering advantages such as the absence of acid catalysts and the potential for selective deprotection through temperature control. researchgate.netnih.govnih.gov This method has been successfully applied to a diverse range of substrates, including those with various structural moieties. vapourtec.comresearchgate.net

Research has demonstrated that thermal N-Boc deprotection can be effectively carried out in a range of solvents, with methanol and trifluoroethanol showing optimal results. researchgate.netnih.govnih.gov The process involves heating the substrate solution in a flow reactor to temperatures that can range from 150 °C to 300 °C, depending on the specific substrate and desired outcome. nih.gov A key advantage of this approach is the ability to perform sequential deprotections by carefully controlling the temperature. For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group. researchgate.netnih.govnih.gov

A study on the thermolytic deprotection of 26 different N-Boc compounds from a pharmaceutical library showed that 12 substrates resulted in clean deprotection (≥95% product) and another three gave ≥90% product. vapourtec.comresearchgate.net This highlights the broad applicability and efficiency of the thermal deprotection method in continuous flow. The mechanism is believed to involve a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. vapourtec.com

Selective Deprotection in the Presence of Other Labile Groups

The selective removal of the N-Boc group in the presence of other sensitive functionalities is a crucial aspect of multi-step organic synthesis. Various methods have been developed to achieve this chemoselectivity.

Iron(III) salts have been shown to be effective catalysts for the selective deprotection of N-Boc groups in N,N'-diprotected amines and amino acids. csic.esrsc.org This method is advantageous as it is practical, catalytic, and often does not require a purification step. rsc.org Notably, the N-Boc group can be selectively cleaved even in the presence of an N-Cbz group. csic.es The reaction works well for amino acids with aromatic groups, though it may fail if a free hydroxyl group is present. csic.es

Another mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.gov This procedure has been successfully applied to a variety of substrates, including those with multiple functional groups and other acid-labile groups, such as tert-butyl esters and ethers, which remain unaffected. researchgate.netnih.gov

Thermal deprotection in continuous flow systems also offers a high degree of selectivity. nih.govnih.gov By carefully controlling the reaction temperature, it is possible to selectively remove an aryl N-Boc group while leaving an alkyl N-Boc group intact. nih.govnih.gov This temperature-dependent selectivity provides a valuable tool for the synthesis of complex molecules.

Amidation Reactions of the Aniline Moiety

Following the deprotection of this compound to yield 4-bromo-3-methylaniline, the resulting free amine can undergo various amidation reactions to form a wide range of amide-containing compounds.

Formation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives

A significant application of 4-bromo-3-methylaniline is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives. mdpi.comnih.govmdpi.com The initial amide is synthesized by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline. mdpi.com This reaction is typically carried out in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, affording the product in good yield. mdpi.com

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then be further functionalized through Suzuki cross-coupling reactions. mdpi.com By reacting the bromo-substituted amide with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (K₃PO₄), a series of arylated derivatives can be synthesized in moderate to good yields. mdpi.com These compounds have been investigated for their potential biological activities. mdpi.comnih.gov

ReactantsReagents/CatalystsProductYieldReference
Pyrazine-2-carboxylic acid, 4-bromo-3-methylanilineDCC, DMAPN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide83% mdpi.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acidsPd(PPh₃)₄, K₃PO₄Arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives60-85% mdpi.com
Mechanochemical Amidation Protocols

Mechanochemical methods, which utilize mechanical energy from ball milling to drive chemical reactions, offer a green and efficient alternative to traditional solution-based synthesis. ucm.es These protocols have been successfully applied to amidation reactions involving 4-bromo-3-methylaniline. chemrxiv.org

In a model study, the mechanochemical amide coupling of 4-(hydroxymethyl)benzoic acid and 4-bromo-3-methylaniline was investigated using various coupling reagents and liquid-assisted grinding (LAG) additives. chemrxiv.org It was found that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of ethyl acetate as a LAG solvent was a highly effective and selective system for this transformation. chemrxiv.orgresearchgate.net This approach has been utilized in the two-step mechanochemical synthesis of the anti-cancer drug imatinib. chemrxiv.org Mechanochemical amidation is advantageous due to reduced waste generation and enhanced safety profiles compared to solution-based methods. chemrxiv.org

Coupling Reagent/BaseLAG AdditiveYieldReference
TCFH/K₂HPO₄EtOAc26% chemrxiv.org
COMU/K₂HPO₄EtOAc83% chemrxiv.org
TCFH/NMINone74% chemrxiv.org
Amidations with Hydroxycarboxylic Acids and Amino Acids

The amidation of 4-bromo-3-methylaniline can also be achieved with hydroxycarboxylic acids and protected amino acids, often employing mechanochemical techniques to avoid the need for protecting groups on the hydroxyl functionalities.

Research has shown that mechanochemical amide coupling using EDC as a coupling agent is tolerant of unprotected hydroxyl groups in carboxylic acids. chemrxiv.orgresearchgate.net This has been demonstrated in the reaction of 4-bromo-3-methylaniline with 4-(hydroxymethyl)benzoic acid, yielding the corresponding amide in high yield without significant side reactions involving the hydroxyl group. chemrxiv.orgresearchgate.net

Furthermore, this chemoselective amidation has been extended to N-Boc-protected amino acids with unmasked hydroxyl groups, such as serine and tyrosine. chemrxiv.orgresearchgate.net The ability to perform these couplings without protecting the hydroxyl function streamlines the synthetic process and aligns with the principles of green chemistry. The resulting amide products are obtained in good to excellent yields (76-94%). chemrxiv.orgresearchgate.net

Regioselective Functionalization at Other Positions of the Aniline Ring

The strategic functionalization of the aniline ring in this compound at positions other than the nitrogen atom is crucial for the synthesis of complex molecular architectures. This section explores advanced methodologies, including C-H activation and borylation, and examines the directing effects of the substituents that govern the regiochemical outcome of these transformations.

Direct C-H activation and subsequent borylation represent powerful tools for introducing new functional groups onto the aromatic ring of this compound. These methods offer an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Iridium-catalyzed C-H activation and borylation have emerged as a prominent strategy for the regioselective functionalization of anilines. msu.edu While steric factors typically direct borylation to the less hindered positions, recent advancements have enabled a higher degree of control. For instance, the choice of the borylating agent can significantly influence the regioselectivity of the reaction. The use of bis(ethylene glycolato)diboron (B2eg2) in iridium-catalyzed reactions has been shown to favor ortho-borylation of anilines. msu.edu This selectivity is attributed to the smaller size of the ethylene (B1197577) glycolate (B3277807) (eg) ligands on the iridium catalyst, which allows for approach to the more sterically hindered ortho positions. msu.edu While this specific strategy has been demonstrated on various aniline substrates, its direct application to this compound would be expected to follow similar principles, favoring borylation at the C2 position.

In some cases, palladium-catalyzed borylation reactions can lead to unexpected side products. For example, a study on a BOC-protected aminobromoquinoline derivative found that the intended borylation reaction instead yielded a biaryl compound as the major product through a cross-coupling reaction. mdpi.comresearchgate.net This highlights the careful consideration of reaction conditions and substrate reactivity required to achieve the desired borylation.

The regiochemical outcome of functionalization reactions on the this compound ring is a consequence of the interplay between the electronic and steric effects of the N-BOC group, the bromine atom, and the methyl group.

The N-BOC group is considered an activating group, though less so than a free amino group, and is ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. chemguide.co.uk However, the bulky tert-butoxycarbonyl group can sterically hinder the ortho positions (C2 and C6), potentially favoring substitution at the less hindered para position (which is already occupied by the bromine atom in this case).

The bromine atom at the C4 position is a deactivating but ortho-, para-directing group. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the bromine are C3 (occupied by the methyl group) and C5.

The methyl group at the C3 position is a weakly activating, ortho-, para-directing group.

Considering the combined directing effects:

The N-BOC group directs towards C2 and C6.

The bromine atom directs towards C3 (occupied) and C5.

The methyl group directs towards C2, C4 (occupied), and C6.

Therefore, for electrophilic substitution reactions, the C2, C5, and C6 positions are all activated to varying degrees. The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. For instance, in bromination reactions of substituted anilines, the use of N-bromosuccinimide (NBS) with an acidic resin catalyst can achieve high regioselectivity.

In the context of C-H activation and borylation, the directing effects can be more complex and are often influenced by the catalyst and ligands employed. For iridium-catalyzed borylation, while the electronic effects of the substituents play a role, the steric environment around the C-H bonds is often a dominant factor. The presence of the BOC group and the bromine atom can influence the accessibility of the adjacent C-H bonds to the bulky catalyst, thereby dictating the regioselectivity of the borylation.

Mechanistic Studies and Computational Chemistry

Reaction Mechanisms of Synthetic Transformations

The transformation of N-BOC-4-bromo-3-methylaniline often involves cross-coupling reactions at the C-Br bond, amidation involving the protected amine, and the eventual deprotection of the N-Boc group.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, such as this compound. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The cycle begins with a coordinatively unsaturated Pd(0) species, often a monoligated L1Pd(0) complex, which is considered the most active catalytic species. acs.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For aryl bromides, this oxidative addition is often the rate-determining step of the catalytic cycle. ub.educhemrxiv.org

Transmetalation : The organoboron reagent, activated by a base (e.g., K₂CO₃), transfers its organic group to the Pd(II) complex, displacing the halide. The base reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer. rsc.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

Studies combining experimental kinetic isotope effects (KIEs) and theoretical calculations have provided detailed transition structures for both the oxidative addition and transmetalation steps. chemrxiv.org

Table 1: Key Stages in the Suzuki-Miyaura Catalytic Cycle

Stage Description Key Intermediates for this compound
Catalyst Activation A Pd(0) precatalyst (e.g., Pd(PPh₃)₄) dissociates ligands to form a highly reactive, coordinatively unsaturated species like Pd(PPh₃). chemrxiv.orgnih.gov L₁Pd(0)
Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide. nih.gov Aryl-Pd(II)-Br Complex
Transmetalation The organic group from the activated boronic acid (boronate) replaces the bromide on the Pd(II) center. acs.orgrsc.org Di-organo-Pd(II) Complex

| Reductive Elimination | The two organic substituents are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. rsc.org | Pd(0) + Coupled Product |

Direct comparisons in other systems have shown that bromo derivatives are often superior to iodo-derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions. researchgate.net

KOtBu-mediated Reactions: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that can mediate a variety of coupling reactions. When used with aryl halides, its role can be more complex than simple deprotonation, often involving radical pathways. researchgate.net Some studies propose that KOtBu can initiate reactions through a single-electron transfer (SET) mechanism, converting an aryl halide into an aryl radical. acs.org In certain transformations, KOtBu is believed to have a dual role, acting as both a base and a radical initiator. nih.gov These transition-metal-free couplings are advantageous due to lower cost and environmental impact. researchgate.net

EDC-mediated Amidation: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble coupling agent used to form amide bonds between a carboxylic acid and an amine. creative-proteomics.comwikipedia.org In this context, this compound would typically act as the amine component. The mechanism proceeds in several steps:

Activation of Carboxylic Acid : EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is unstable in aqueous solutions. thermofisher.com

Nucleophilic Attack : The amine (this compound) attacks the carbonyl carbon of the O-acylisourea intermediate. wikipedia.org

Amide Bond Formation : A tetrahedral intermediate forms and subsequently collapses, yielding the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct, which is water-soluble and easily removed. wikipedia.org

To improve efficiency and reduce side reactions like hydrolysis of the O-acylisourea, N-hydroxysuccinimide (NHS) is often added. NHS traps the activated carboxyl group to form a more stable NHS-ester, which then reacts cleanly with the amine. creative-proteomics.comresearchgate.net

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, valued for its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. masterorganicchemistry.com

The deprotection mechanism is an acid-catalyzed elimination:

Protonation : A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group. masterorganicchemistry.comtotal-synthesis.com

Fragmentation : The protonated carbamate (B1207046) fragments. This step involves the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comacsgcipr.org

Decomposition : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine (4-bromo-3-methylaniline). masterorganicchemistry.comtotal-synthesis.com The tert-butyl cation typically deprotonates to form gaseous isobutene. total-synthesis.com

Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. acs.org

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms, transition states, and selectivity of reactions involving molecules like this compound.

DFT calculations have become a primary source of information regarding reaction mechanisms in organometallic chemistry. rsc.org For the Suzuki-Miyaura reaction, DFT has been used to model the entire catalytic cycle, providing Gibbs free energy profiles and characterizing the structures of intermediates and transition states. nih.govrsc.org

These calculations help to:

Validate Mechanisms : Computational results can be compared with experimental data, such as kinetic isotope effects, to validate proposed mechanistic steps. chemrxiv.orgnih.gov

Identify Rate-Determining Steps : By calculating the energy barriers for each step, DFT can identify the kinetic bottleneck of the reaction, such as the oxidative addition of the aryl bromide to the palladium catalyst. ub.edu

Analyze Ligand and Substrate Effects : DFT allows for systematic studies on how the electronic and steric properties of ligands and substrates (like the methyl and N-Boc groups on the aniline (B41778) ring) influence reaction rates and pathways. nih.gov

For a molecule like this compound, which has multiple potential reaction sites, predicting regioselectivity is crucial. While the C-Br bond is the primary site for cross-coupling, other C-H bonds could potentially be activated. Directing groups play a key role in guiding the regioselectivity of C-H functionalization reactions. rsc.org

Computational studies can be employed to understand and predict selectivity:

Regioselectivity : By calculating the activation energy barriers for reactions at different positions on the aromatic ring, DFT can predict the most favorable reaction site. For instance, in reactions involving further substitution, the directing effects of the existing bromo, methyl, and protected amino groups can be computationally modeled.

Stereoselectivity : In reactions that create chiral centers, computational models can predict the diastereoselectivity or enantioselectivity by calculating the energies of the different stereoisomeric transition states. scholaris.ca For reactions involving this compound, this could be relevant if a chiral catalyst or reagent is used. Studies on other systems have used DFT to successfully rationalize the regio- and stereochemical outcomes of cycloaddition reactions. researchgate.net

Modeling of Catalyst-Substrate Interactions

The reactivity of this compound in cross-coupling reactions, a common application for this class of compounds, is heavily influenced by its interaction with the catalyst, typically a palladium complex. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful tool to elucidate these interactions. nih.govmdpi.com

In a typical palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. mit.eduacs.org The N-BOC-protected amino group and the bromine substituent on the aniline ring of this compound play crucial roles in these steps.

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond. The efficiency of this step is influenced by the electronic properties of the aryl halide. The methyl group at the 3-position and the N-BOC group at the 1-position of the benzene (B151609) ring are both electron-donating groups, which can increase the electron density at the carbon atom bearing the bromine, potentially slowing down the oxidative addition step compared to electron-deficient aryl halides.

Catalyst-Substrate Complex: Prior to oxidative addition, a catalyst-substrate pre-complex is formed. Modeling studies on similar N-aryl carbamates suggest that the carbamate group can interact with the metal center. scispace.com The oxygen atoms of the BOC group's carbonyl and ether functionalities can act as Lewis basic sites, potentially coordinating with the palladium catalyst. These interactions can influence the orientation of the substrate relative to the catalyst, thereby affecting the regioselectivity and efficiency of the subsequent steps.

Ligand Effects: The ligands on the palladium catalyst are critical in modulating its reactivity. Bulky electron-rich phosphine (B1218219) ligands are commonly employed in cross-coupling reactions involving aryl halides. Computational models can predict the steric and electronic effects of different ligands on the stability of the catalyst-substrate complex and the energy barriers of the transition states throughout the catalytic cycle. For a substrate like this compound, ligands that promote the formation of a monoligated palladium(0) species are often effective. acs.org

A summary of key interactions in a hypothetical palladium-catalyzed reaction is presented in the table below.

Interaction TypeInteracting MoietiesSignificance in Catalytic Cycle
Coordination Palladium center and Bromine atomFacilitates oxidative addition
Secondary Interaction Palladium center and Carbonyl oxygen of BOC groupMay influence substrate orientation and catalyst stability
Steric Hindrance Catalyst ligands and Methyl/BOC groupsAffects the approach of the catalyst and the stability of intermediates
Electronic Effects Electron-donating groups on the aryl ring and Palladium catalystModulates the rate of oxidative addition and reductive elimination

Conformational Analysis of this compound and Intermediates

The three-dimensional structure and conformational flexibility of this compound and its reaction intermediates are pivotal in determining their reactivity. Conformational analysis, aided by computational methods, reveals the preferred spatial arrangements of the molecule's functional groups.

This compound: The key rotatable bonds in this molecule are the C-N bond of the carbamate and the C-O bond of the tert-butoxy (B1229062) group. Rotation around the C-N bond determines the orientation of the BOC group relative to the aniline ring. Studies on similar N-aryl carbamates and N-Boc protected guanidines have shown that there can be significant rotational barriers, leading to distinct conformers. nih.govpsu.edu The presence of the methyl group ortho to the N-BOC group introduces steric hindrance, which will influence the preferred dihedral angle.

Computational analysis using methods like DFT can predict the relative energies of different conformers. The most stable conformer is likely one that minimizes steric clash between the bulky tert-butyl group and the methyl group on the aromatic ring. This often results in a non-planar arrangement between the carbamate and the aniline ring.

Reaction Intermediates: During a chemical transformation, such as a metal-catalyzed cross-coupling or an electrophilic aromatic substitution, the conformation of the intermediates plays a crucial role. For instance, in an ortho-lithiation reaction, the BOC group acts as a directed metalating group. The initial deprotonation would lead to an organolithium intermediate where the lithium cation is chelated by the carbonyl oxygen of the BOC group. nih.gov The conformation of this intermediate is critical for the subsequent reaction with an electrophile.

Similarly, in palladium-catalyzed reactions, the conformation of the oxidative addition product, an arylpalladium(II) complex, will be influenced by the steric and electronic properties of the this compound moiety and the ancillary ligands on the palladium. The spatial arrangement of the aryl group and the other ligands around the square-planar palladium center will dictate the feasibility and rate of the subsequent transmetalation and reductive elimination steps.

Below is a table summarizing key conformational features.

Molecule/IntermediateKey Rotatable BondsInfluencing FactorsSignificance
This compound C(aryl)-N, N-C(O), C(O)-OSteric hindrance (methyl and tert-butyl groups), Conjugation effectsDetermines ground state reactivity and accessibility of reactive sites
Ortho-lithiated Intermediate C(aryl)-N, C(O)-OChelation of Li+ by the carbonyl oxygenControls the regioselectivity of subsequent electrophilic attack
Arylpalladium(II) Intermediate Pd-C(aryl), Pd-P (ligand)Ligand bulk, Steric hindrance from substrateInfluences the rates of transmetalation and reductive elimination

Role in Pharmaceutical Synthesis and Advanced Materials

N-BOC-4-bromo-3-methylaniline as a Pharmaceutical Building Block

The unique structural features of this compound, including a reactive bromine atom and a protected amine, position it as a key intermediate in the synthesis of a multitude of pharmaceutically relevant compounds. The tert-Butyloxycarbonyl (BOC) protecting group provides stability during certain reaction conditions and can be readily removed to allow for further functionalization, a crucial aspect in multi-step synthetic sequences.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound serves as a cornerstone in the generation of diverse molecular scaffolds that are central to the development of new therapeutic agents. Its utility spans across various classes of compounds, including those with anti-cancer, anti-viral, and other biological activities.

The pyrrolidin-2-one, or γ-lactam, core is a privileged structure found in numerous biologically active compounds. While direct synthesis examples starting from this compound are not extensively detailed in the literature, analogous syntheses with structurally similar anilines provide a clear pathway for its use. For instance, 1,5-substituted pyrrolidin-2-ones have been synthesized from the reaction of donor-acceptor cyclopropanes with anilines. mdpi.com A plausible route to 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) involves the reaction of 4-bromo-3-methylaniline (B1294692) with a suitable precursor like γ-butyrolactone or its derivatives, followed by N-protection if necessary. The existence of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is confirmed in chemical databases, indicating its accessibility for further synthetic modifications. uni.lu

A general method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones involves a multi-step one-pot reaction starting from donor-acceptor cyclopropanes and anilines. mdpi.com This approach highlights the versatility of using substituted anilines to create complex lactam structures.

Table 1: Plausible Synthesis of a Pyrrolidin-2-one Derivative

Reactant AReactant BProductSignificance
4-Bromo-3-methylanilineγ-Butyrolactone1-(4-bromo-3-methylphenyl)pyrrolidin-2-oneCore structure for various CNS-active agents and other pharmaceuticals.

Quinoline (B57606) and indazole cores are prevalent in a wide array of pharmacologically active molecules, including anti-malarial, anti-cancer, and anti-inflammatory agents.

Quinoline Derivatives: 4-Bromo-3-methylaniline is a direct precursor in the Skraup synthesis of quinolines. By reacting 4-bromo-3-methylaniline with glycerol, an oxidizing agent like nitrobenzene, and sulfuric acid, a cyclization reaction occurs to form the quinoline ring system. This method has been successfully employed to synthesize 6-bromo-7-methylquinoline. ambeed.com

Table 2: Synthesis of a Quinoline Derivative

Starting MaterialReagentsProduct
4-Bromo-3-methylanilineGlycerol, Ferric sulfate, Nitrobenzene, Sulfuric acid6-Bromo-7-methylquinoline

Indazole Scaffolds: The synthesis of indazole derivatives from this compound can be envisioned through several strategic routes. A common approach involves the diazotization of the aniline (B41778) followed by an intramolecular cyclization. Alternatively, the bromine atom on the protected aniline can serve as a handle for forming the indazole ring through transition-metal-catalyzed reactions. For example, substituted 5-bromoindazoles are key intermediates that undergo Suzuki coupling reactions to build more complex structures. mdpi.com A plausible strategy would involve the transformation of the methyl and amino groups of this compound into a reactive species that can cyclize to form the indazole ring. While direct synthesis from this specific starting material is not prominently documented, methods for creating substituted indazoles from similar anilines are well-established. google.comresearchgate.net

Pyrazine (B50134) carboxamides are a class of compounds with diverse biological activities, including use as kinase inhibitors in cancer therapy. This compound is a key reactant in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This is typically achieved through an amidation reaction between 4-bromo-3-methylaniline (which can be derived from the deprotection of the N-BOC compound) and pyrazine-2-carboxylic acid, often facilitated by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). ambeed.com

The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then undergo further modifications, such as Suzuki cross-coupling reactions, where the bromine atom is replaced with various aryl or heteroaryl groups to generate a library of derivatives for biological screening. ambeed.com

Table 3: Synthesis of Pyrazine Carboxamide Derivatives

StepReactantsKey Reagents/CatalystsProduct
1. Amidation4-Bromo-3-methylaniline, Pyrazine-2-carboxylic acidDCC, DMAPN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
2. Suzuki CouplingN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acidPd(PPh₃)₄, K₃PO₄N-(Aryl-substituted-phenyl)pyrazine-2-carboxamides

Peptidomimetics are compounds designed to mimic peptides but with improved stability and bioavailability. This compound serves as a valuable scaffold for creating such molecules. In the context of HIV research, small molecules that modulate the function of the viral capsid protein (CA) are of significant interest as potential antiretroviral therapies.

While direct examples using this compound are emerging, the synthesis of potent HIV capsid modulators often involves aniline derivatives. For instance, phenylalanine-containing peptidomimetics have been synthesized using building blocks like 4-methoxy-N-methylaniline, which shares structural similarities with the target compound. nih.gov The synthetic strategies often employ multi-component reactions, such as the Ugi four-component reaction, to rapidly assemble complex structures. nih.gov The bromo-substituent on the this compound scaffold provides a key site for diversification, allowing for the introduction of various groups through cross-coupling reactions to optimize binding to the HIV capsid protein.

Strategies for Incorporating this compound into Complex Molecular Architectures

The presence of the bromine atom and the protected amine group makes this compound an ideal substrate for several powerful cross-coupling reactions, enabling its integration into larger, more complex molecules.

Two of the most prominent strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for forming carbon-carbon bonds. The bromine atom of this compound can be readily coupled with a wide range of organoboron compounds (boronic acids or esters). This strategy has been successfully used to synthesize biaryl compounds and to attach the aniline moiety to other complex fragments. scholaris.cachemsrc.comnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it a cornerstone of modern organic synthesis.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, but it is used to form carbon-nitrogen bonds. organic-chemistry.org While in the case of this compound the nitrogen is already part of the molecule, the bromine atom can react with other amines to form more complex diaryl or aryl-alkyl amines. Conversely, after deprotection of the BOC group, the resulting 4-bromo-3-methylaniline can act as the amine partner in a Buchwald-Hartwig reaction with other aryl halides or triflates. This reaction is fundamental for the synthesis of many pharmaceuticals and materials. researchgate.net

These coupling strategies provide a robust toolbox for medicinal chemists and material scientists to incorporate the this compound unit into a vast array of molecular designs, leading to the development of novel compounds with desired properties.

Considerations for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on efficiency, cost, safety, and environmental impact. Key considerations involve optimizing reaction pathways and integrating principles of green chemistry to ensure a sustainable manufacturing process.

Process Optimization for Efficiency and Cost-Effectiveness

Industrial synthesis of substituted anilines like this compound is pivotal for the production of numerous high-value products, including pharmaceuticals, dyes, and polymers. nih.gov An efficient and cost-effective manufacturing process is therefore paramount. A common industrial strategy for analogous compounds involves a multi-step sequence designed for high purity and yield while minimizing capital investment. google.com This typically includes:

Amine Protection: The synthesis begins with the protection of the amino group of 3-methylaniline using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-BOC-3-methylaniline. This step prevents unwanted side reactions on the nitrogen atom in subsequent steps. researchgate.net

Regioselective Bromination: The protected intermediate undergoes bromination. To achieve high regioselectivity and avoid the formation of di-brominated by-products, modern methods often employ N-bromosuccinimide (NBS) as the bromine source instead of hazardous elemental bromine. google.com

Purification: After the reaction, purification is critical to isolate the desired this compound isomer with high purity.

Process optimization focuses on several key parameters to enhance efficiency and reduce costs. Controlling the stoichiometry, for instance by using only a slight excess of the brominating agent (e.g., 1.1 equivalents), can significantly suppress over-bromination. The choice of solvent is also critical; polar aprotic solvents may be employed to favor the desired mono-bromination. Furthermore, developing one-pot or tandem reaction sequences, where multiple steps are performed in a single reactor without isolating intermediates, represents a significant advance in streamlining production and reducing waste. nih.gov Such optimized processes are convenient, reduce equipment costs, and minimize environmental pollution, making them suitable for large-scale industrial application. google.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is essential for the sustainable industrial synthesis of this compound. This involves a concerted effort to reduce waste, minimize energy consumption, and use less hazardous materials.

A primary goal of green synthesis is the reduction or elimination of volatile organic solvents. For the N-Boc protection step, protocols have been developed that operate under solvent-free conditions at ambient temperatures, utilizing catalysts like Brønsted acidic ionic liquids. researchgate.net These methods offer a greener alternative to traditional syntheses that rely on large volumes of organic solvents. researchgate.net

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, represents a significant leap in solvent minimization. cardiff.ac.uk In the synthesis of a precursor for the drug imatinib, the related compound 4-bromo-3-methylaniline was used in a mechanochemical reaction that required only a minimal amount of ethyl acetate (B1210297) as a liquid-assisted grinding (LAG) additive. chemrxiv.orgrsc.org This approach drastically reduces solvent waste compared to conventional solution-based methodologies. chemrxiv.orgrsc.org Recently, a green synthesis for related carbamates was developed using reagents like oxone in a one-pot process, further avoiding hazardous traditional solvents. nih.gov

The development of reusable and sustainable catalysts is a cornerstone of green industrial chemistry. For the synthesis of substituted anilines, significant research has focused on heterogeneous catalysts that can be easily recovered and reused over multiple cycles, reducing both cost and metal waste. These catalysts are often based on transition metals supported on solid materials. nih.gov The reusability of these catalysts not only lowers production costs but also minimizes the environmental burden associated with catalyst synthesis and disposal.

Several types of reusable catalysts have proven effective for reactions involved in the synthesis of substituted anilines. A study on catalytic bromination of a related compound utilized Amberlyst-15, a solid acidic resin that can be filtered off and reused. Other advanced, reusable catalytic systems are summarized in the table below.

Catalyst SystemApplicationReusabilitySource
Pd/C Aniline SynthesisRecyclable bohrium.com
Cu(BF₄)₂/Activated Carbon N-ArylationGood reusability acs.org
WO₃/ZrO₂ Monoallylation of AnilinesReusable for at least 3 cycles rsc.org
AgFeO₂@CDs IpsohydroxylationNo significant activity loss after 5 cycles researchgate.net

Mechanochemical synthesis is an emerging green technology that offers a powerful alternative to traditional solvent-based methods. By using high-energy ball milling, chemical reactions are induced through mechanical force, often in the absence of any bulk solvent. cardiff.ac.ukiust.ac.ir This technique can lead to shorter reaction times, higher yields, and different product selectivities compared to solution-phase reactions. iust.ac.ir

A landmark study demonstrated the direct application of this approach using 4-bromo-3-methylaniline (the de-protected form of the target compound) in a protecting-group-free synthesis of an amide precursor to the anti-cancer drug imatinib. rsc.orgtaltech.ee This mechanochemical amide coupling was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling reagent, showcasing an enhanced safety and sustainability profile by avoiding the need for protecting groups and large solvent volumes. chemrxiv.orgrsc.org The success of this reaction highlights the potential for mechanochemistry to create complex, high-value molecules in a more environmentally and economically efficient manner. cardiff.ac.uk

Applications in Material Science and Chemical Biology

This compound is a highly valuable intermediate, primarily because its distinct functional groups can be manipulated in subsequent synthetic steps. The Boc-protected amine is stable under many reaction conditions but can be easily removed when needed, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

This compound is classified as a specialized building block for drug discovery and is particularly relevant in advanced fields of chemical biology, such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemscene.com Its utility stems from its role as a precursor in the synthesis of complex bioactive molecules. For instance, the de-protected amine, 4-bromo-3-methylaniline, was utilized in the synthesis of novel biaryl amide derivatives that exhibited inhibitory activity against the hepatitis C virus (HCV). nih.gov

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for constructing the complex scaffolds of modern drugs. acs.org The Boc group plays a crucial role here, as protecting the amine functionality prevents it from poisoning the palladium catalyst during the coupling step. This dual functionality makes this compound an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. acs.org

Beyond pharmaceuticals, the principles of C-N coupling reactions for which this compound is designed are applied in materials chemistry. acs.org For example, related dialkylamines are used to prepare fluorescent materials and specialized probes for studying biological processes, such as a fluorescent probe designed to investigate proton-coupled DNA folding. acs.org The versatility of this compound ensures its continued importance as a key intermediate in the synthesis of a wide array of functional molecules for both medicine and materials science.

Synthesis of Organic Materials with Specific Properties

The structural attributes of this compound make it a valuable precursor in the field of materials science, particularly for the synthesis of organic materials with tailored optical and electronic properties. The presence of the bromo group is key to its utility, enabling its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. atomfair.com These reactions are fundamental for constructing the extended π-conjugated systems characteristic of many advanced materials.

Research has demonstrated the synthesis of novel thiophene-based imine derivatives starting from the related compound, 4-bromo-2-methylaniline. mdpi.comnih.gov These materials were investigated for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. mdpi.com The synthetic strategy involved a Suzuki cross-coupling reaction to attach different aryl boronic acids to the brominated ring system. mdpi.comnih.gov Given its structural similarities and the reactivity of its bromo-substituent, this compound is a highly suitable building block for creating analogous NLO materials.

Furthermore, bromoaniline derivatives are instrumental in the synthesis of carbazoles. rsc.org Carbazole-based compounds are a significant class of organic materials known for their excellent thermal stability and charge-transporting properties, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov The synthesis of these materials often relies on palladium-catalyzed C-N bond formation to construct the carbazole (B46965) core. acs.orguni-rostock.de The structure of this compound, with its reactive bromine site and protected amine, allows for its strategic incorporation into complex carbazole frameworks destined for use as host or emissive materials in OLED devices. atomfair.comacs.orgambeed.com

Development of Chemical Biology Probes and Tools

In the realm of chemical biology, this compound serves as a versatile intermediate for the synthesis of bioactive molecules and specialized probes designed to investigate biological systems. The development of such tools is critical for understanding disease mechanisms and for drug discovery. illinois.edu

The compound is particularly relevant for creating libraries of molecules for structure-activity relationship (SAR) studies. vulcanchem.com Kinase inhibitors, for instance, are a major class of therapeutic agents, and their synthesis often relies on building blocks containing bromo- and protected amine functionalities. acs.org These functionalities allow for the systematic modification of the inhibitor's structure to optimize its potency and selectivity. While specific literature detailing the use of this compound in a named kinase inhibitor is not prevalent, its architecture is analogous to intermediates used in the synthesis of potent inhibitors targeting enzymes like p38 MAP kinase and Bruton's tyrosine kinase (BTK). acs.orgresearchgate.net

Moreover, the development of fluorescent probes for biological imaging is another area where this compound shows significant potential. atomfair.com Bromoaniline derivatives are used to construct sophisticated fluorescent sensors, such as those based on the Si-rhodamine scaffold for live-cell imaging or Schiff base systems for detecting specific metal ions. psu.edu A recent study on VHL ligands, which are critical components of Proteolysis-Targeting Chimeras (PROTACs), reported the synthesis of tert-butyl N-((4-bromo-3-methylphenyl)methyl)carbamate, a structurally related compound, highlighting the utility of the 4-bromo-3-methylaniline core in constructing advanced chemical biology tools for targeted protein degradation. acs.org The strategic placement of the bromine atom and the protected amine in this compound allows for its incorporation into larger molecular frameworks to create probes for studying biological processes with high precision. atomfair.comillinois.edu

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to monitor the progress of chemical reactions and to assess the purity of the resulting products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used extensively in organic synthesis. In the context of N-BOC-4-bromo-3-methylaniline, TLC is crucial for:

Monitoring Reaction Progress: The synthesis of this compound involves the reaction of 4-bromo-3-methylaniline (B1294692) with a BOC-protecting reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually track the consumption of the starting aniline (B41778) and the formation of the less polar N-BOC protected product.

Assessing Purity: A pure sample of this compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel on the plate) and the mobile phase (a solvent or solvent mixture). The result is reported as a Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization is commonly achieved using a UV lamp, as the aromatic ring in the compound absorbs UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, reverse-phase HPLC is typically employed.

In a typical application, the compound is dissolved in a suitable organic solvent and injected into the HPLC system. The separation is achieved on a C18 column, which contains a nonpolar stationary phase. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compound. The UV detector is set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance, usually around 254 nm. The retention time and peak purity are used to confirm the identity and assess the sample's homogeneity. Purity levels greater than 95-98% are often required for synthetic applications. chemscene.com In studies involving the synthesis of complex molecules, HPLC is used to track the consumption of this compound and the formation of the desired product, allowing for reaction optimization. mpg.deacs.org

Below is a table summarizing typical HPLC parameters for the analysis of this compound.

ParameterTypical Value/Condition
Stationary Phase Reverse-Phase C18 silica gel (5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 5 - 20 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While the BOC protecting group can make this compound less volatile and potentially susceptible to thermal degradation compared to its parent aniline, GC analysis is still feasible under carefully controlled conditions. The purity of the precursor, 4-bromo-3-methylaniline, is commonly verified using GC, with purities often exceeding 98%. tcichemicals.com

For the GC analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase is used. The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and swept onto the column by an inert carrier gas, such as helium or nitrogen. The column temperature is typically ramped up in a programmed manner to facilitate the elution of the compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection. GC-MS is particularly valuable as it provides both retention time data for quantification and a mass spectrum for structural confirmation. caymanchem.com

A table of typical GC conditions for analyzing this compound is provided below.

ParameterTypical Value/Condition
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5 or HP-5)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 - 280 °C
Temperature Program Initial 100 °C, ramp at 10-20 °C/min to 300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or MS Transfer Line at 280 °C

In-situ Reaction Monitoring Techniques

Real-time monitoring of chemical reactions provides invaluable kinetic and mechanistic data, leading to improved process control and optimization. For reactions involving this compound, several in-situ spectroscopic techniques are particularly useful.

In-line FT-IR Spectroscopy

In-line Fourier-Transform Infrared (FT-IR) spectroscopy allows for the continuous monitoring of a reaction's progress by measuring the vibrational spectra of the reacting mixture directly in the reaction vessel. taltech.ee This is achieved by inserting a probe (typically an Attenuated Total Reflectance, ATR, probe) into the reactor. The technique tracks changes in the concentration of reactants, intermediates, and products by monitoring the intensity of their characteristic absorption bands. mdpi.comresearchgate.net

When monitoring a reaction involving this compound, specific IR bands are targeted. For example, in a reaction where the BOC group is cleaved, one would monitor the disappearance of the strong carbamate (B1207046) carbonyl (C=O) stretching vibration. Conversely, in a coupling reaction where the aniline N-H bond reacts, the disappearance of the N-H stretching and bending vibrations would be followed.

Key FT-IR absorption bands for monitoring reactions with this compound are listed below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Event
N-H (Carbamate) Stretching~3400 - 3300Disappearance upon N-alkylation or N-arylation
C-H (Aromatic) Stretching~3100 - 3000Generally stable, used as internal reference
C=O (BOC group) Stretching~1740 - 1700Disappearance upon deprotection
N-H (Carbamate) Bending~1530 - 1500Disappearance upon N-alkylation or N-arylation
C-N (Carbamate) Stretching~1250 - 1150Changes during reaction

Real-time NMR Monitoring

Real-time Nuclear Magnetic Resonance (NMR) monitoring provides detailed structural information about the species present in a reaction mixture over time. pitt.edu By acquiring NMR spectra at regular intervals, one can quantify the consumption of starting materials and the formation of products, and even identify transient intermediates. nih.gov

For this compound, the ¹H NMR spectrum offers several distinct signals that are ideal for monitoring. The nine protons of the tert-butyl (BOC) group produce a sharp singlet around 1.5 ppm, which is an excellent reporter for the presence of the intact molecule. The aromatic protons and the methyl group protons also have characteristic chemical shifts that will change as the reaction proceeds. For instance, in a Suzuki coupling reaction that replaces the bromine atom, significant shifts in the adjacent aromatic proton signals would be observed. figshare.com

The table below outlines key ¹H NMR signals for tracking a hypothetical reaction where this compound is a starting material.

Proton EnvironmentApprox. Chemical Shift (δ, ppm)Monitored Event
tert-butyl (-C(CH₃)₃) ~1.5 (singlet, 9H)Disappearance indicates cleavage of the BOC protecting group.
Methyl (-CH₃) ~2.3 (singlet, 3H)Shift may occur depending on reaction at the bromine or amine position.
Aromatic protons ~7.0 - 7.5 (multiplets)Changes in chemical shift and coupling patterns indicate substitution on the ring.
Amine (N-H) ~6.5 (broad singlet, 1H)Disappearance upon N-substitution.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

Advancements in synthetic chemistry are expected to provide more direct and versatile routes for the functionalization of N-BOC-4-bromo-3-methylaniline. Key areas of development include novel catalytic systems, energy-efficient photochemical and electrochemical methods, and the application of process intensification technologies like continuous flow chemistry.

The presence of both a C-Br bond and a protected amine (C-N) functionality makes this compound an ideal substrate for cross-coupling reactions. Future research will likely focus on overcoming the steric hindrance presented by the ortho-methyl group and the bulky BOC-protecting group.

Palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bond formation at the C-Br site) and the Suzuki-Miyaura reaction (for C-C bond formation) are central to this effort. The development of next-generation catalysts is crucial. wikipedia.org Research into highly active, sterically hindered phosphine (B1218219) ligands has shown remarkable success in coupling challenging substrates. wikipedia.org For instance, bulky trialkylphosphine and dialkylbiaryl phosphine ligands facilitate the coupling of a wide array of amines and organoboron reagents with sterically encumbered aryl halides. wikipedia.orgacs.orgresearchgate.net Ligands such as trineopentylphosphine (TNpP) have demonstrated high efficacy due to their conformational flexibility, which allows the catalyst to accommodate hindered substrates. acs.orgresearchgate.net The application of these advanced catalyst systems is a promising future direction for the efficient derivatization of this compound.

Table 1: Advanced Ligands for Cross-Coupling of Sterically Hindered Aryl Halides
Ligand TypeExample LigandApplicable ReactionKey AdvantageReference
Bulky AlkylphosphineTrineopentylphosphine (TNpP)Buchwald-Hartwig, Suzuki-MiyauraHigh activity and conformational flexibility for hindered substrates. acs.orgresearchgate.net
Dialkylbiaryl PhosphineXPhosBuchwald-Hartwig, Suzuki-MiyauraPromotes monoligated palladium species, increasing reaction rates. researchgate.net
P,N-LigandCarbazolyl-derived PhosphineBuchwald-HartwigEffective for synthesizing tetra-ortho-substituted diarylamines. researchgate.net
Ferrocene-basedDPPFBuchwald-HartwigEffective for coupling primary amines. wikipedia.org

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods as sustainable alternatives to traditional thermal reactions. These approaches often proceed under mild conditions and can unlock unique reactivity.

Photochemical approaches , particularly visible-light photoredox catalysis, have emerged as powerful tools for forming C-N bonds and functionalizing C-H bonds. polyu.edu.hkbeilstein-journals.org Dual catalysis systems, often combining an iridium or ruthenium photocatalyst with a nickel catalyst, can generate radical intermediates that participate in cross-coupling reactions. beilstein-journals.org This strategy could be applied to this compound for C-Br functionalization or, more innovatively, for the direct functionalization of C-H bonds on the aromatic ring or the methyl group under exceptionally mild conditions. acs.orgnih.gov

Electrochemical synthesis offers another green and highly controllable platform for chemical transformations. By using electricity as a "reagent," chemists can avoid harsh oxidants or reductants. rsc.org Research has demonstrated that BOC-protected aromatic compounds are viable substrates for electrochemical reactions, such as nucleophilic fluorination. nih.gov This precedent suggests a promising future for developing electrochemical C-N or C-C coupling reactions at the C-Br position of this compound. Such methods could improve selectivity and reduce waste compared to conventional protocols. rsc.org

Continuous flow chemistry is a process intensification technology that offers significant advantages in safety, efficiency, and scalability over traditional batch processing. Research has already established the viability of using flow reactors for key transformations involving N-BOC protected anilines and aryl bromides.

Specifically, the thermal deprotection of N-BOC groups has been efficiently achieved in continuous flow systems, often without the need for an acid catalyst. nih.govacs.org This allows for precise temperature control and selective deprotection. nih.govresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling of aryl bromides, have been extensively optimized for flow environments using both homogeneous and heterogeneous catalysts. mdpi.comresearchgate.netacsgcipr.org

The convergence of these technologies points to a significant future direction: the development of a multi-step, continuous flow process for the synthesis and functionalization of this compound. Such a system could integrate the initial BOC protection, a subsequent C-Br cross-coupling reaction, and even the final deprotection step into a single, streamlined operation, greatly enhancing productivity and process safety. researchgate.net

Exploration of New Chemical Reactivity

Beyond refining existing transformations, future research will seek to uncover entirely new ways to functionalize this compound. This involves exploring the inherent reactivity of the molecule's functional groups to forge bonds at previously inaccessible positions.

The N-BOC group is not merely a protecting group; it is also a powerful directing group in metallation reactions. The tert-butyl carbamate (B1207046) functionality is a well-established directed metalation group (DMG) that can facilitate the deprotonation of an adjacent ortho C-H bond. acs.org For this compound, the most likely site for such a reaction would be the C-2 position.

This directed ortho-lithiation pathway represents a significant, unexplored route for functionalization. Treatment with a strong base like sec-butyllithium (B1581126) could generate an aryllithium intermediate specifically at the C-2 position, which could then be trapped with a wide variety of electrophiles. This would provide a powerful method for introducing new substituents adjacent to the protected amine, a transformation that is difficult to achieve by other means.

Table 2: Potential Unexplored Reaction Pathways
Reaction TypeKey Reagent/CatalystTarget SitePotential OutcomeReference
Directed ortho-Lithiationsec-Butyllithium / ElectrophileC-2Introduction of a new substituent ortho to the N-BOC group. acs.org
Photoredox C-H FunctionalizationPhotocatalyst + Ni CatalystAryl C-H or Methyl C-HDirect arylation or alkylation without pre-functionalization. beilstein-journals.org
Isocyanate FormationStrong Base / HeatN-BOC groupFormation of ureas or other derivatives via an isocyanate intermediate. researchgate.net

While this compound is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral molecules. Future research could focus on developing transformations that introduce stereocenters in a controlled manner.

One of the most exciting frontiers is the field of atroposelective synthesis , which involves the creation of axial chirality due to restricted rotation around a single bond. The substitution pattern of this compound (with a methyl group at C-3) makes it a candidate for creating atropisomers. If a sufficiently bulky group were introduced at the C-2 position (via the directed lithiation described above) or coupled to the nitrogen atom, rotation around the C-aryl or N-aryl bond could be hindered, leading to stable, separable atropisomers. Precedents in the rhodium-catalyzed atroposelective synthesis of N-arylindoles demonstrate the feasibility of creating C-N axial chirality. pku.edu.cn

Furthermore, the N-BOC group has been shown to be compatible with a range of enantioselective reactions on related substrates, such as chiral phosphoric acid-catalyzed aza-Friedel-Crafts reactions and palladium-catalyzed asymmetric alkylations. nih.govrsc.org This suggests that derivatives of this compound could be employed in known enantioselective processes or serve as the basis for the development of new stereoselective methodologies.

Expanded Applications in Medicinal and Materials Science

The distinct functionalities of this compound make it a valuable precursor for a diverse range of chemical transformations, including cross-coupling reactions and the synthesis of heterocyclic systems. This versatility is being harnessed to explore new frontiers in drug discovery and materials science.

Targeted Drug Discovery and Development

This compound is a key intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapeutic agents. The BOC (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen allows for controlled reactions at other sites of the molecule, a crucial aspect in multi-step pharmaceutical synthesis.

A significant area of research involves the use of 4-bromo-3-methylaniline (B1294692), the deprotected form of this compound, in the synthesis of pyrazine (B50134) carboxamide derivatives. mdpi.comnih.govsemanticscholar.orgresearchgate.net These compounds have shown promise as potent antibacterial agents and alkaline phosphatase inhibitors. mdpi.comnih.govsemanticscholar.orgresearchgate.net The synthesis typically involves the coupling of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline. The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can then undergo further modifications, such as Suzuki cross-coupling reactions, to generate a library of derivatives with diverse biological activities. mdpi.com

The investigation into these derivatives has yielded promising results against drug-resistant bacteria. For instance, certain synthesized pyrazine carboxamides have demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.comnih.govsemanticscholar.orgresearchgate.net Furthermore, these compounds have been evaluated for their potential as enzyme inhibitors, with some derivatives showing potent inhibition of alkaline phosphatase. mdpi.comnih.govsemanticscholar.orgresearchgate.net The ability to systematically modify the core structure originating from this compound allows for the fine-tuning of pharmacological properties to enhance efficacy and selectivity.

Compound ClassSynthetic PrecursorKey ReactionsTherapeutic TargetsReported Biological Activities
Pyrazine Carboxamide Derivatives4-bromo-3-methylaniline (from this compound)Amide coupling, Suzuki cross-couplingBacterial enzymes, Alkaline phosphataseAntibacterial (including against XDR S. Typhi), Enzyme inhibition
Table 1: Application of this compound in the synthesis of bioactive compounds.

Advanced Functional Materials

While direct applications of this compound in advanced functional materials are still an emerging area of research, its structural motifs are highly relevant to the design of novel organic materials. The bromo- and amino-substituted aromatic core is a common feature in building blocks for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.

The bromine atom on the aniline ring is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of conjugated organic molecules and polymers that form the basis of many advanced materials. The ability to introduce various aryl or amino groups at the position of the bromine atom allows for the precise tuning of the electronic and photophysical properties of the resulting materials.

For instance, substituted anilines are known precursors for hole-transporting materials in OLEDs and perovskite solar cells. The strategic placement of substituents on the aniline ring can influence the highest occupied molecular orbital (HOMO) energy levels, which is critical for efficient charge injection and transport. The methyl group on the this compound scaffold can also play a role in influencing the solid-state packing and morphology of thin films, which are crucial for device performance.

While specific research detailing the direct incorporation of this compound into advanced functional materials is limited, the principles of molecular design in this field strongly suggest its potential. Future research is anticipated to explore the synthesis of novel triarylamines and other conjugated systems derived from this versatile building block for applications in optoelectronics.

Potential Material ClassKey Structural Feature of PrecursorRelevant Synthetic ReactionsPotential ApplicationsAnticipated Properties
Hole-Transporting MaterialsSubstituted aniline coreSuzuki coupling, Buchwald-Hartwig aminationOLEDs, Perovskite Solar CellsTunable HOMO levels, good film-forming properties
Conductive PolymersAromatic amine with reactive site (bromine)Electropolymerization, Cross-coupling polymerizationOrganic sensors, antistatic coatingsControlled conductivity, environmental stability
Table 2: Potential applications of this compound derivatives in advanced functional materials.

Conclusion

Summary of Key Research Findings and Contributions

N-BOC-4-bromo-3-methylaniline has been established as a pivotal intermediate in modern organic synthesis, primarily valued for its unique structural features that facilitate complex molecular construction. Research has consistently highlighted its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. atomfair.com The compound's utility is anchored in its distinct functional components: a tert-butoxycarbonyl (BOC) protected amine and a strategically substituted aromatic ring bearing both bromo and methyl groups. atomfair.com

The BOC group serves as a stable protecting group for the aniline (B41778) nitrogen, permitting a wide range of chemical transformations on other parts of the molecule before its selective removal for subsequent functionalization. atomfair.com The presence of the bromine atom is particularly significant, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. atomfair.com Key among these are the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively. atomfair.com These reactions are instrumental in synthesizing complex scaffolds found in many active pharmaceutical ingredients (APIs) and specialized ligands for catalysis. atomfair.com Furthermore, its application extends to the field of materials science, where it has been identified as a precursor for developing novel fluorescent dyes and polymers. atomfair.com The compound is typically supplied as a white to off-white crystalline powder, soluble in common organic solvents such as dichloromethane (B109758), THF, and DMF. atomfair.com

Outlook on the Continued Significance of this compound in Chemical Research

The importance of this compound in chemical research is projected to endure, driven by the persistent demand for novel and structurally diverse organic molecules. Its utility as a bifunctional building block is central to its continued relevance. In medicinal chemistry, the quest for new therapeutic agents, such as antiviral compounds and kinase inhibitors, relies heavily on the efficient assembly of complex biaryl or heteroaryl structures. nih.gov The substitution pattern of this compound is ideally suited for generating libraries of drug candidates through combinatorial chemistry, leveraging the reliability of cross-coupling reactions.

The field of materials science also presents expanding opportunities for this compound and its derivatives. atomfair.com As research into advanced materials intensifies, building blocks that allow for precise tuning of electronic and photophysical properties will be in high demand. The functional handles on this compound provide a platform for synthesizing sophisticated organic semiconductors, components of organic light-emitting diodes (OLEDs), and sensors. Its foundational role in creating complex organic structures ensures that it will remain a valuable and frequently utilized tool for synthetic chemists across both academic and industrial laboratories.

Interactive Data Table: Applications of this compound

Research AreaKey Application/Reaction TypePotential End Product ClassReference
Medicinal Chemistry Suzuki-Miyaura CouplingBiaryl-containing APIs atomfair.com
Medicinal Chemistry Buchwald-Hartwig CouplingN-Aryl Amine APIs atomfair.com
Agrochemical Research Intermediate SynthesisComplex Herbicides/Pesticides atomfair.com
Catalysis Precursor for LigandsHomogeneous Catalysts atomfair.com
Materials Science Precursor SynthesisFluorescent Dyes, Polymers atomfair.com

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying N-BOC-4-bromo-3-methylaniline?

  • Synthesis :

Bromination : Start with 3-methylaniline. Introduce bromine at the 4-position using electrophilic aromatic substitution (e.g., Br₂ in acetic acid or HBr/H₂O₂). Monitor regioselectivity via NMR to confirm bromine placement .

BOC Protection : React 4-bromo-3-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Typical conditions: 0°C to room temperature, 12–24 hours .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water). Purity ≥97% is achievable, as noted for structurally similar bromoanilines .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.3–1.5 ppm for BOC tert-butyl, δ 2.3 ppm for aryl-CH₃), and absence of NH₂ signals. ¹³C NMR confirms BOC carbonyl (δ ~155 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should display molecular ion peaks matching the molecular weight (C₁₂H₁₆BrNO₂; ~288.16 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs is recommended .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE : Use nitrile gloves, lab coat, N95 mask, and safety goggles. Work in a fume hood to minimize inhalation .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Questions

Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Reaction Design : The bromine atom serves as a leaving group. Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in a mixture of THF/H₂O and Na₂CO₃ at 80–100°C.
  • BOC Stability : The BOC group is stable under basic Suzuki conditions but may require optimization to avoid cleavage. Monitor reaction progress via TLC .

Q. What factors influence regioselectivity during electrophilic substitution on this compound?

  • Directing Effects : The electron-withdrawing BOC group (-NHCO₂tBu) is meta-directing, while the methyl group is ortho/para-directing. Bromine (EWG) further deactivates the ring.
  • Predicting Reactivity : Computational modeling (DFT) or Hammett parameters can predict favored sites. Experimentally, nitration or sulfonation may occur para to the methyl group due to steric hindrance from BOC .

Q. Under what conditions does the BOC group decompose, and how can this be mitigated during reactions?

  • Acidic Conditions : BOC cleaves rapidly in trifluoroacetic acid (TFA) or HCl/dioxane. Avoid prolonged exposure to acids.
  • Thermal Stability : Decomposition occurs above 150°C. Use low-temperature methods (e.g., microwave-assisted synthesis) for high-heat reactions .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Case Study : If NMR shows unexpected peaks, consider:

Deprotection : Check for BOC cleavage via LC-MS.

Byproducts : Identify di-brominated isomers or oxidation products using high-resolution MS.

Crystallography : Resolve structural ambiguities with X-ray diffraction .

  • Troubleshooting Workflow : Combine TLC, HPLC, and 2D NMR (COSY, HSQC) to isolate and characterize impurities .

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